methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 866149-12-4) is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. This pyrimidinyl moiety is linked to a 1,2,3-triazole ring bearing a methyl ester at position 2. The molecular formula is C₁₁H₁₀F₃N₅O₂, with a molecular weight of 287.20 g/mol . Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
methyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O2/c1-5-3-7(10(11,12)13)15-9(14-5)18-4-6(16-17-18)8(19)20-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWOYKTLCSCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128057 | |
| Record name | Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-12-4 | |
| Record name | Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the glucose transporter glut1 and the calcitonin gene-related peptide (CGRP) receptor. These targets play crucial roles in glucose metabolism and pain transmission, respectively.
Mode of Action
For instance, a compound targeting GLUT1 acts as an inhibitor, preventing glucose uptake by cells.
Biochemical Pathways
The compound may affect several biochemical pathways depending on its target. For instance, if it targets GLUT1, it would impact glucose metabolism, leading to changes in energy production within cells. If it targets the CGRP receptor, it would influence pain signaling pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits GLUT1, it could lead to reduced glucose uptake by cells, potentially influencing cellular energy levels. If it acts on the CGRP receptor, it could modulate pain signaling.
Biological Activity
Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 866149-12-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C10H8F3N5O2
- Molecular Weight : 287.2 g/mol
- Structure : The compound features a triazole ring and a pyrimidine moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties, antimicrobial effects, and enzyme inhibition.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell growth:
- In vitro Studies : A study reported that triazole derivatives exhibited IC50 values as low as 46 nM against MCF-7 human breast tumor cells . This suggests that this compound may possess similar or enhanced activity due to its structural characteristics.
Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes. For example, some triazole analogs demonstrated moderate inhibition of carbonic anhydrase-II, which is relevant in cancer therapy and other diseases .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interfere with cellular processes:
- Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This effect is critical as it disrupts mitotic spindle formation during cell division .
Case Studies and Research Findings
A selection of studies provides insight into the biological efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 861210-45-9)
- Structure : Differs by a hexyl chain at position 5 of the triazole and a phenyl group at position 4 of the pyrimidine.
- Molecular Formula : C₂₁H₂₂F₃N₅O₂ (MW: 433.43 g/mol) .
- The phenyl group on the pyrimidine introduces steric bulk and π-π stacking capabilities, which may affect binding interactions in catalytic or inhibitory roles.
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7)
- Structure : Replaces the pyrimidinyl group with a 2,6-difluorobenzyl substituent.
- Impact of Substituents :
Functional Group Modifications: Ester vs. Ketone
(4-Fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone (CAS: 861211-62-3)
- Structure : Replaces the methyl ester with a 4-fluorophenyl ketone.
- Molecular Formula : C₁₅H₉F₄N₅O (MW: 351.27 g/mol) .
- The fluorophenyl moiety adds electron-withdrawing effects, which could stabilize the molecule in acidic environments.
2-Furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone (CAS: 861211-58-7)
- Structure : Features a furyl ketone instead of the ester.
- Molecular Formula : C₁₃H₈F₃N₅O₂ (MW: 323.24 g/mol) .
- Impact of Functional Group :
- The furyl group introduces oxygen-based hydrogen bonding capacity, which may enhance interactions with biological targets.
- Reduced molecular weight compared to the fluorophenyl analog suggests differences in pharmacokinetic profiles.
Pyrimidine Core Modifications
{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone
- Structure : Retains the pyrimidinyl group but substitutes the ester with a naphthyl ketone.
- Increased steric bulk may reduce solubility compared to smaller aryl groups.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₀F₃N₅O₂ | 287.20 | 866149-12-4 | Pyrimidine (4-methyl, 6-CF₃); triazole (4-methyl ester) |
| Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-triazole-4-carboxylate | C₂₁H₂₂F₃N₅O₂ | 433.43 | 861210-45-9 | Pyrimidine (4-phenyl, 6-CF₃); triazole (5-hexyl, 4-methyl ester) |
| (4-Fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-triazol-4-yl}methanone | C₁₅H₉F₄N₅O | 351.27 | 861211-62-3 | Pyrimidine (4-methyl, 6-CF₃); triazole (4-(4-fluorophenyl)ketone) |
| Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate | C₁₂H₁₀F₂N₃O₂ | 275.22 | 217448-86-7 | Benzyl (2,6-difluoro); triazole (4-methyl ester) |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing the pyrimidine ring against nucleophilic attack compared to phenyl or alkyl substituents .
- Biological Relevance: Analogs with extended alkyl chains (e.g., hexyl) show increased lipophilicity, which correlates with improved penetration in non-polar environments, as seen in corrosion inhibitors .
- Crystallographic Analysis : Tools like SHELXL and WinGX are critical for resolving how substituents influence molecular packing. For instance, steric bulk from naphthyl groups may lead to less dense crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
